Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
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Description
Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is a useful research compound. Its molecular formula is C23H33N3O2S and its molecular weight is 415.6. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mirror Symmetry in Crystal Structures
One study focused on the crystal structure of a similar spirocyclic compound, highlighting mirror symmetry and the conformational behavior of the hexahydropyrimidine ring, which adopts a chair conformation. Such studies are crucial for understanding molecular geometry, which can influence reactivity and interaction with biological targets (Yongkwan Dong et al., 1999).
Reaction with Amines
Another research area involves the reaction of similar compounds with amines, leading to the formation of quinamines. The study of these reactions provides insights into the synthesis of potentially biologically active compounds, highlighting the versatility of spirocyclic compounds in organic synthesis (A. Volod’kin et al., 1985).
Synthesis of Biologically Active Heterocyclic Compounds
Research into the synthesis of spirocyclic 3-oxotetrahydrofurans for the preparation of biologically active heterocyclic compounds demonstrates the importance of spirocyclic compounds in drug discovery and development. Such compounds can serve as intermediates for a wide range of therapeutically relevant molecules (A. I. Moskalenko et al., 2012).
Supramolecular Arrangements
The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including various spiro[4.5]decanes, contributes to our understanding of the molecular interactions that govern the assembly of complex structures. Such knowledge is applicable in materials science and the design of new pharmaceuticals (Sara Graus et al., 2010).
Catalytic Applications
Research on palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, including derivatives with tert-butyl groups, explores the catalytic activity of these complexes. Such studies are relevant for the development of new catalytic processes in organic synthesis, potentially including the synthesis of spirocyclic compounds (J. Turek et al., 2014).
properties
IUPAC Name |
tert-butyl 2-(4-tert-butylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-21(2,3)17-10-8-16(9-11-17)18-19(29-7)25-23(24-18)12-14-26(15-13-23)20(27)28-22(4,5)6/h8-11H,12-15H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZNKBXGMJTGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)N=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
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